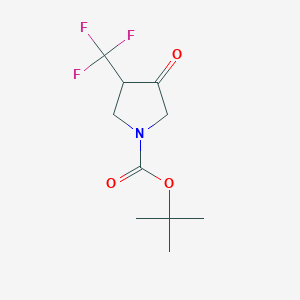![molecular formula C18H38N4O15S B13918290 (3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin monosulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. This compound is particularly effective against gram-positive and gram-negative bacteria, as well as Mycoplasma species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanamycin monosulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin monosulfate .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin monosulfate. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The fermentation broth is then processed using advanced purification techniques to ensure high purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Kanamycin monosulfate undergoes several chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the kanamycin molecule.
Substitution: Substitution reactions can introduce different functional groups into the kanamycin structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating and acylating agents.
Major Products Formed: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Aplicaciones Científicas De Investigación
Kanamycin monosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.
Medicine: Used to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Mecanismo De Acción
Kanamycin monosulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA sequence. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional proteins and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against certain resistant bacterial strains.
Tobramycin: An aminoglycoside antibiotic used primarily to treat Pseudomonas aeruginosa infections.
Uniqueness of Kanamycin Monosulfate: Kanamycin monosulfate is unique due to its broad-spectrum activity and effectiveness against both gram-positive and gram-negative bacteria. Its ability to bind irreversibly to the bacterial ribosome makes it a potent antibiotic, especially in cases where other antibiotics may fail due to resistance .
Propiedades
Fórmula molecular |
C18H38N4O15S |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-diamino-3-[(2R,4S,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6?,7?,8-,9-,10-,11?,12-,13?,14?,15?,16+,17-,18-;/m0./s1 |
Clave InChI |
OOYGSFOGFJDDHP-GKBZEYJFSA-N |
SMILES isomérico |
C1[C@H]([C@H](C(C([C@H]1N)O[C@H]2C([C@H]([C@H](C(O2)CO)O)N)O)O)O[C@H]3C([C@H]([C@H](C(O3)CN)O)O)O)N.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)



![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)




![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)



